Cas no 2228370-20-3 (2-(2-azidoethyl)-1-methyl-3-nitrobenzene)

2-(2-Azidoethyl)-1-methyl-3-nitrobenzene is a versatile aromatic compound featuring an azidoethyl functional group and a nitro substituent on a methylbenzene backbone. Its structural properties make it valuable in organic synthesis, particularly in click chemistry applications, where the azide group enables efficient cycloaddition reactions with alkynes. The nitro group further enhances its reactivity, allowing for selective modifications. This compound is useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its stability and compatibility with various reaction conditions. Its well-defined reactivity profile ensures reproducibility in synthetic workflows, making it a reliable intermediate for researchers in medicinal and materials chemistry.
2-(2-azidoethyl)-1-methyl-3-nitrobenzene structure
2228370-20-3 structure
Product Name:2-(2-azidoethyl)-1-methyl-3-nitrobenzene
CAS No:2228370-20-3
MF:C9H10N4O2
MW:206.20130109787
CID:6374129
PubChem ID:151381967
Update Time:2025-10-28

2-(2-azidoethyl)-1-methyl-3-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(2-azidoethyl)-1-methyl-3-nitrobenzene
    • EN300-1791249
    • 2228370-20-3
    • Inchi: 1S/C9H10N4O2/c1-7-3-2-4-9(13(14)15)8(7)5-6-11-12-10/h2-4H,5-6H2,1H3
    • InChI Key: OSPICMXSVYCULQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(C)=C1CCN=[N+]=[N-])=O

Computed Properties

  • Exact Mass: 206.08037557g/mol
  • Monoisotopic Mass: 206.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 60.2Ų

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Additional information on 2-(2-azidoethyl)-1-methyl-3-nitrobenzene

Introduction to 2-(2-azidoethyl)-1-methyl-3-nitrobenzene (CAS No. 2228370-20-3)

2-(2-azidoethyl)-1-methyl-3-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2228370-20-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound, featuring a nitro and azido functional group, presents a unique structural framework that makes it a valuable intermediate in the synthesis of more complex molecules. The presence of these reactive sites offers versatile possibilities for further chemical modifications, making it a compound of considerable interest for researchers exploring novel pharmacophores and bioactive scaffolds.

The nitro group in 2-(2-azidoethyl)-1-methyl-3-nitrobenzene is known for its ability to participate in various chemical transformations, including reduction to an amine or diazotization followed by coupling reactions. This functionality is particularly useful in medicinal chemistry for introducing polar and charged moieties into molecular structures, which can enhance binding affinity to biological targets. Additionally, the azido group provides another reactive handle, enabling azide-alkyne cycloadditions (CuAAC) or other transition-metal-catalyzed reactions, which are widely employed in the construction of complex organic molecules.

Recent advancements in drug discovery have highlighted the importance of multifunctional intermediates like 2-(2-azidoethyl)-1-methyl-3-nitrobenzene. The ability to derivatize such compounds into more intricate structures has been instrumental in developing novel therapeutic agents targeting various diseases. For instance, researchers have leveraged similar scaffolds to create inhibitors of kinases and other enzymes involved in cancer progression. The nitro and azido groups serve as strategic points for appending pharmacophoric elements while maintaining overall molecular stability, which is crucial for biological activity and pharmacokinetic properties.

In the context of modern synthetic methodologies, 2-(2-azidoethyl)-1-methyl-3-nitrobenzene exemplifies the growing trend toward using modular building blocks in drug design. The compound’s versatility allows chemists to explore diverse structural motifs by selectively modifying its functional groups. This approach has been particularly effective in fragment-based drug discovery, where small molecular fragments are linked together to form lead compounds with enhanced potency and selectivity. The nitro and azido functionalities are often pivotal in these processes, facilitating efficient cross-coupling reactions that build molecular complexity stepwise.

The synthesis of 2-(2-azidoethyl)-1-methyl-3-nitrobenzene itself requires careful consideration of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or directed ortho-metalation strategies, have been employed to introduce the desired substituents at specific positions on the benzene ring. These methods align with contemporary trends in synthetic organic chemistry, where precision and efficiency are paramount. The compound’s preparation often involves multi-step sequences that highlight the ingenuity of modern synthetic planning.

From a biological perspective, derivatives of 2-(2-azidoethyl)-1-methyl-3-nitrobenzene have shown promise in preclinical studies as potential therapeutic agents. The nitro group can be metabolically reduced to an amine, which may interact with biological targets through hydrogen bonding or ionic interactions. Meanwhile, the azido group can be converted into other functional moieties via click chemistry reactions, expanding the range of possible bioactivities. Such transformations underscore the compound’s utility as a scaffold for exploring new therapeutic modalities.

The integration of computational chemistry and machine learning has further enhanced the utility of intermediates like 2-(2-azidoethyl)-1-methyl-3-nitrobenzene. Predictive models can now rapidly assess the potential bioactivity of different derivatives before experimental synthesis, significantly reducing time-to-discovery. This synergy between experimental chemistry and computational methods exemplifies how modern drug development is becoming increasingly interdisciplinary and data-driven.

Future research directions may explore novel applications of 2-(2-azidoethyl)-1-methyl-3-nitrobenzene in areas beyond traditional pharmaceuticals. For example, its structural features could make it suitable for developing advanced materials or probes for biochemical assays. The compound’s reactivity also positions it as a candidate for generating libraries of diverse molecules through high-throughput synthesis techniques, enabling rapid screening for new applications.

In summary,2-(2-azidoethyl)-1-methyl-3-nitrobenzene (CAS No. 2228370-20-3) represents a compelling example of how specialized organic compounds contribute to innovation in medicinal chemistry and chemical biology. Its unique structural features—particularly the nitro group and azido group”—provide multiple avenues for synthetic manipulation and biological exploration. As research continues to evolve, this compound is likely to remain a valuable tool for scientists seeking to develop next-generation therapeutics and materials.

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